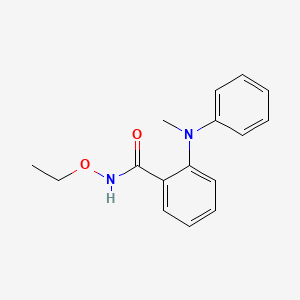

N-ethoxy-2-(N-methylanilino)benzamide

Description

Properties

IUPAC Name |

N-ethoxy-2-(N-methylanilino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-20-17-16(19)14-11-7-8-12-15(14)18(2)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHNIXWECPPUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(=O)C1=CC=CC=C1N(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzoxazine Intermediate Synthesis

-

Starting Material : 2-hydroxy-N-(methylanilino)benzamide, treated with thiophosgene to form a 2-thioxo-1,3-benzoxazine analog.

-

Reaction with Ethoxyamine : Substitution of the thioxo group with ethoxyamine at 40–60°C in methanol/water (1:1).

Yield Optimization :

-

Extended reaction times (4–16 hours) improve substitution efficiency, as observed in benzoxazine conversions.

-

Catalytic additives like DMAP may accelerate the process.

Comparative Analysis of Methodologies

Key Findings :

-

Direct amidation offers the highest yields but requires precise stoichiometry to avoid byproducts.

-

Benzoxazine-based routes provide modularity but demand stringent control over intermediate synthesis.

Characterization and Quality Control

Consistent with and, the following techniques validate successful synthesis:

-

IR Spectroscopy :

-

N-H stretch (amide): ~3300 cm⁻¹.

-

C=O stretch: ~1650 cm⁻¹.

-

C-O (ethoxy): ~1250 cm⁻¹.

-

-

¹H NMR :

-

Ethoxy CH₃: δ 1.2–1.4 ppm (triplet).

-

N-Methylanilino CH₃: δ 2.9–3.1 ppm (singlet).

-

-

HPLC Purity : >98% using C18 columns and acetonitrile/water gradients.

Industrial-Scale Considerations

The patent method in highlights scalability challenges:

-

Solvent Recovery : Distillation under reduced pressure (10–15 mmHg) at <85°C minimizes thermal degradation.

-

Waste Management : Aqueous washes remove unreacted amines and salts, reducing downstream purification costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-ethoxy-2-(N-methylanilino)benzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry:

N-ethoxy-2-(N-methylanilino)benzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules with potential pharmaceutical applications.

Biology:

In biological research, this compound is studied for its potential as an anti-inflammatory and analgesic agent. It may also be used in the development of new drugs targeting specific biological pathways.

Medicine:

The compound’s potential anti-inflammatory and analgesic properties make it a candidate for drug development. It may be explored for treating conditions such as arthritis, pain, and inflammation.

Industry:

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethoxy-2-(N-methylanilino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain. Molecular docking studies can provide insights into the binding interactions between the compound and its target proteins.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Analogues and Substituent Effects

NCGC607 (2-[2-(4-iodoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide)

- Key Features: Iodoanilino and ethoxy groups enhance binding interactions with enzymes like β-glucocerebrosidase. Computational studies (DFT, molecular docking) confirm its stability in enzyme complexes .

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Features : Contains a hydroxy group and dimethyl ethylamine moiety, forming an N,O-bidentate directing group for metal-catalyzed C–H functionalization .

- Comparison: The hydroxy group enables coordination with metal catalysts, a property absent in N-ethoxy-2-(N-methylanilino)benzamide, which may limit its utility in catalysis.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Key Features : Methoxyphenethyl substituent contributes to lipophilicity. Synthesized in 80% yield via benzoyl chloride and amine reaction .

- Comparison: The dimethoxy group enhances solubility in organic media, whereas the ethoxy and N-methylanilino groups in the target compound may improve aqueous stability.

Physicochemical Properties

- Comparison : The hydroxy group in Rip-D increases melting points via hydrogen bonding, whereas nitro groups (as in ’s compound) reduce solubility. The ethoxy group in the target compound may balance hydrophilicity and stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-ethoxy-2-(N-methylanilino)benzamide and its analogs?

- Methodological Answer : Synthesis typically involves coupling substituted benzoic acids with amines via activation reagents. For example, amide bond formation can be achieved using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions, as seen in benzamide derivatives . Reaction parameters (e.g., solvent polarity, temperature) must be optimized to minimize side products. Multi-step syntheses may require sequential protection/deprotection strategies for functional groups like ethoxy or methylanilino moieties .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming substituent positions and verifying purity. For example, methylanilino groups show distinct aromatic proton splitting patterns .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution data (e.g., <1.0 Å) improves accuracy in resolving ethoxy and methylanilino conformations .

Q. How are preliminary biological activities of benzamide derivatives screened?

- Methodological Answer : Initial screening often involves in vitro assays targeting enzymes (e.g., kinases) or cancer cell lines. For instance, MTT assays measure cytotoxicity, while enzyme inhibition studies use fluorogenic substrates. Positive controls (e.g., known inhibitors) and dose-response curves validate results .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to target proteins (e.g., kinases). QSAR models built from substituent electronic parameters (Hammett constants) and steric effects (Taft parameters) guide structural optimization . Density Functional Theory (DFT) calculations further elucidate electronic interactions at binding sites .

Q. What strategies resolve contradictions in biological assay data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration) or cell line heterogeneity. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) clarifies mechanisms. Meta-analyses of published IC50 values identify outliers linked to experimental variables .

Q. How are structure-activity relationships (SARs) optimized for benzamide derivatives?

- Methodological Answer : Systematic substitution of the ethoxy, methylanilino, or benzamide core is tested. For example, replacing ethoxy with methoxy alters lipophilicity (logP), impacting membrane permeability. SAR trends from analogs show N-alkyl groups (e.g., ethylhexyl) enhance metabolic stability .

Q. What advanced techniques improve multi-step synthesis yields?

- Methodological Answer : Flow chemistry enables precise control of reaction parameters (e.g., residence time, temperature) for intermediates prone to degradation. Catalytic methods (e.g., Pd/C hydrogenation) reduce stoichiometric waste. Real-time monitoring via HPLC or inline NMR ensures intermediate purity .

Q. How do solvent effects and reaction kinetics influence synthetic pathways?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) accelerate amide coupling but may promote hydrolysis. Kinetic studies (e.g., time-resolved FTIR) identify rate-limiting steps. For example, steric hindrance at the methylanilino group slows coupling, requiring elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.